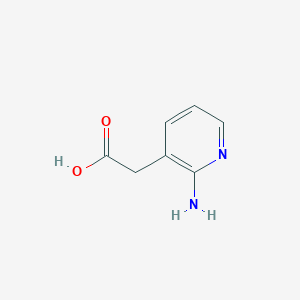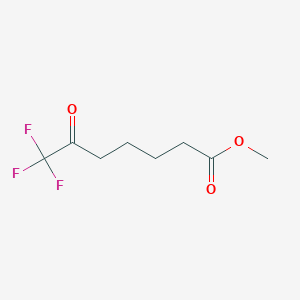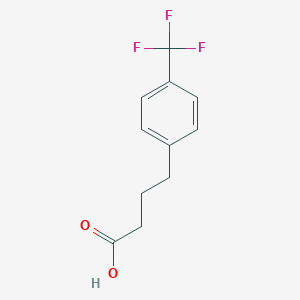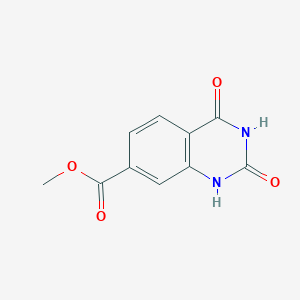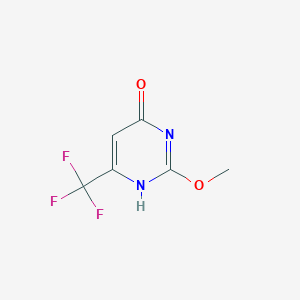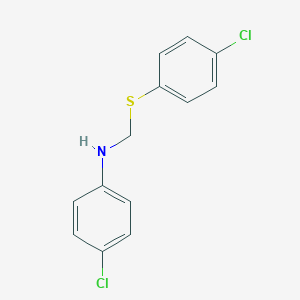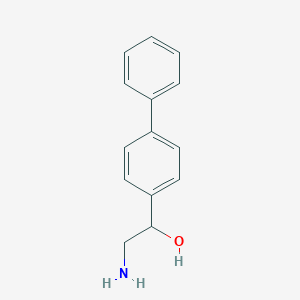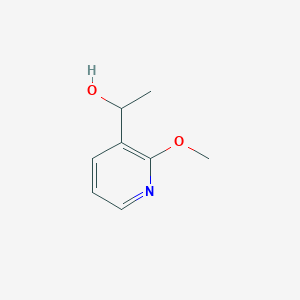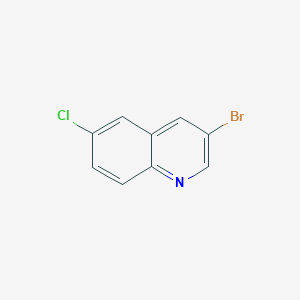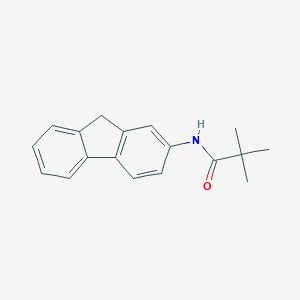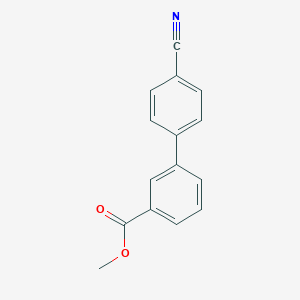![molecular formula C10H9BrO2 B178912 8-Brom-3,4-Dihydrobenzo[b]oxepin-5(2H)-on CAS No. 141106-23-2](/img/structure/B178912.png)
8-Brom-3,4-Dihydrobenzo[b]oxepin-5(2H)-on
Übersicht
Beschreibung
8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one: is a chemical compound belonging to the class of benzoxepines Benzoxepines are heterocyclic compounds containing a benzene ring fused to an oxepine ring
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmacological Studies: The compound is studied for its potential pharmacological properties, including its role as a precursor for the synthesis of bioactive molecules.
Drug Development: It serves as a building block for the development of new therapeutic agents, particularly in the field of central nervous system disorders.
Industry:
Material Science:
Wirkmechanismus
Target of Action
The primary target of 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one is currently unknown
Biochemical Pathways
Without knowledge of the compound’s target, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on identifying these pathways to understand the compound’s mechanism of action better.
Result of Action
The molecular and cellular effects of 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one’s action are currently unknown . Understanding these effects requires knowledge of the compound’s target and mode of action.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. These factors include pH, temperature, presence of other molecules, and cellular environment . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Bromination of 3,4-dihydrobenzo[b]oxepin-5(2H)-one: The synthesis of 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one typically involves the bromination of 3,4-dihydrobenzo[b]oxepin-5(2H)-one. This can be achieved using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride.
Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent.
Industrial Production Methods: Industrial production of 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one can undergo oxidation reactions to form corresponding oxepin derivatives.
Reduction: The compound can be reduced to form 8-bromo-3,4-dihydrobenzo[b]oxepin-5-ol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Oxepin derivatives.
Reduction: 8-bromo-3,4-dihydrobenzo[b]oxepin-5-ol.
Substitution: Various substituted benzoxepin derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Dibenzoxepin: A tricyclic compound used as a parent structure for certain drugs like doxepin.
2,3,4,5-Tetrahydrobenzo[b]oxepin-5-amine: Another benzoxepine derivative with potential pharmacological applications.
Uniqueness:
8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one:
Eigenschaften
IUPAC Name |
8-bromo-3,4-dihydro-2H-1-benzoxepin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c11-7-3-4-8-9(12)2-1-5-13-10(8)6-7/h3-4,6H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKQMHNFHKVGAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C=C(C=C2)Br)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30438958 | |
| Record name | 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30438958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141106-23-2 | |
| Record name | 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30438958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Urea, [(3-chlorophenyl)phenylmethyl]-](/img/structure/B178830.png)
